4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride
Overview
Description
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline core structure, which is substituted with amino, chloro, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves several steps:
Nitrification: The starting material, 3,4-dimethoxy nitrobenzene, is prepared by nitration using nitric acid.
Hydrogenation: The nitro group in 3,4-dimethoxy nitrobenzene is reduced to an amino group, forming 3,4-dimethoxy aniline.
Carbamidation: 3,4-dimethoxy aniline undergoes a reaction with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets. It is known to bind to alpha-adrenoceptors, which are involved in regulating blood pressure. By binding to these receptors, the compound can modulate their activity, leading to potential antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the amino group, which may affect its binding affinity and biological activity.
4-Amino-6,7-dimethoxyquinazoline: Lacks the chloro group, which may influence its chemical reactivity and pharmacological properties.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chloro group, which may enhance its reactivity in substitution reactions.
Uniqueness
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha-adrenoceptors makes it a valuable compound for research in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAYQIQZYKHWRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.